5-Fold Superior Anti-Pneumocystis carinii Activity at Low Concentration vs. Parent Primaquine
In a direct head-to-head in vitro assay against Pneumocystis carinii, the target compound (5-hydroxy-6-desmethylprimaquine) inhibited parasite growth by 60% at 0.1 µg/mL, whereas the parent drug primaquine achieved only 12% inhibition at the identical concentration . At 1 µg/mL, the metabolite also outperformed primaquine (81% vs. 67% inhibition). This makes the compound the most active agent tested in this study at the lower, clinically relevant concentration.
| Evidence Dimension | In vitro growth inhibition of P. carinii |
|---|---|
| Target Compound Data | 60% inhibition at 0.1 µg/mL; 81% inhibition at 1 µg/mL |
| Comparator Or Baseline | Primaquine: 12% inhibition at 0.1 µg/mL; 67% inhibition at 1 µg/mL |
| Quantified Difference | 5-fold higher inhibition at 0.1 µg/mL (60% vs. 12%); 1.2-fold at 1 µg/mL |
| Conditions | P. carinii in vitro culture; 0.1 and 1 µg/mL compound concentrations |
Why This Matters
Demonstrates that the metabolite possesses intrinsically superior antiparasitic potency at low concentrations, making it a preferred probe for identifying the active molecular species responsible for primaquine's therapeutic effects.
- [1] Cushion MT, Chen F, Kloepfer N. Activities and Conformational Fitting of 1,4-Naphthoquinone Derivatives and Other Cyclic 1,4-Diones Tested In Vitro against Pneumocystis carinii. Antimicrob Agents Chemother. 2001 May;45(5):1473-9. Table 3. View Source
